Cas no 115931-34-5 (4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide)

4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-
- 4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- QEA93134
- SCHEMBL9869560
- EN300-1119311
- 115931-34-5
- C1CCNC2=C(C(=O)N)C=NN21
-
- インチ: InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12)
- InChIKey: CMDLMEWUTRWGGS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 166.08546096Da
- どういたいしつりょう: 166.08546096Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 72.9Ų
4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119311-0.1g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 0.1g |
$396.0 | 2023-10-27 | |
Aaron | AR02920E-500mg |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 500mg |
$1251.00 | 2025-02-17 | |
Aaron | AR02920E-100mg |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 100mg |
$570.00 | 2025-02-17 | |
Enamine | EN300-1119311-10.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 10g |
$4914.0 | 2023-06-09 | |
1PlusChem | 1P0291S2-10g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 10g |
$6136.00 | 2023-12-26 | |
Enamine | EN300-1119311-10g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 10g |
$4914.0 | 2023-10-27 | |
Aaron | AR02920E-2.5g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 2.5g |
$3105.00 | 2025-02-17 | |
Enamine | EN300-1119311-1.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 1g |
$1142.0 | 2023-06-09 | |
Enamine | EN300-1119311-0.05g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 0.05g |
$266.0 | 2023-10-27 | |
Enamine | EN300-1119311-0.5g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
115931-34-5 | 95% | 0.5g |
$891.0 | 2023-10-27 |
4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamideに関する追加情報
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS No. 115931-34-5): A Promising Compound in Biomedical Research
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide, with the chemical identifier CAS No. 115931-34-5, has emerged as a focal point in the exploration of novel therapeutic agents. This compound, characterized by its unique pyrazolo[1,5-a]pyrimidine core structure, exhibits a range of biological activities that have been extensively studied in recent years. Recent advancements in medicinal chemistry have highlighted its potential as a lead molecule for the development of targeted therapies, particularly in oncology and neurodegenerative disease research.
The molecular framework of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is notable for its ability to engage multiple biological targets. Structural analysis reveals the presence of a pyrimidine ring fused to a pyrazole ring, a configuration that is well-known for its capacity to modulate kinase activities. This structural feature has been leveraged in the design of compounds with enhanced selectivity and potency, as evidenced by recent studies published in *Nature Communications* and *Journal of Medicinal Chemistry*.
Recent research has demonstrated that 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits significant anti-cancer potential. A 2023 study published in *Cancer Research* highlighted its ability to inhibit the activity of key kinases involved in tumor progression, such as PI3K and AKT. These findings are particularly relevant in the context of drug resistance, where traditional therapies often fail to achieve long-term efficacy. The compound's ability to disrupt signaling pathways associated with cell proliferation and survival makes it a compelling candidate for further clinical investigation.
In addition to its anti-cancer properties, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown promise in neurodegenerative disease research. A 2022 study in *Neuropharmacology* reported its potential to modulate the activity of tau kinase, an enzyme implicated in the pathogenesis of Alzheimer's disease. This discovery underscores the compound's versatility in addressing complex biological mechanisms, opening new avenues for the development of therapies targeting neurological disorders.
The synthesis and optimization of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide have been the subject of several recent studies. Researchers have focused on improving its pharmacokinetic properties to enhance bioavailability and reduce metabolic degradation. A 2023 paper in *Organic & Biomolecular Chemistry* described the development of a novel synthetic route that significantly improved the yield and purity of the compound, making it more suitable for preclinical and clinical applications.
From a pharmacological perspective, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates a favorable safety profile in early-stage trials. A phase I study conducted in 2022 reported minimal toxicity in human subjects, with the compound exhibiting a high therapeutic index. These findings are critical for advancing the compound into later stages of clinical development, where the focus shifts from safety to efficacy.
The compound's potential applications extend beyond oncology and neurodegenerative diseases. Recent studies have explored its role in modulating immune responses, particularly in the context of autoimmune disorders. A 2023 publication in *Immunology Letters* suggested that 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide could inhibit the overactivation of T-cells, offering a new therapeutic approach for conditions such as rheumatoid arthritis and multiple sclerosis.
As the field of medicinal chemistry continues to evolve, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out as a compound with broad therapeutic potential. Its unique structural features, combined with its demonstrated biological activities, position it as a valuable asset in the quest for innovative treatments. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications across various disease domains.
In conclusion, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a significant advancement in the development of targeted therapies. Its multifaceted biological activities, supported by recent scientific studies, highlight its potential to address a wide range of medical conditions. As research progresses, this compound is likely to play an increasingly important role in the treatment of complex diseases, offering new hope for patients in need of effective therapeutic interventions.
115931-34-5 (4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide) 関連製品
- 333430-83-4(2-(difluoromethoxy)benzohydrazide)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 2137634-02-5(2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-)
- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)
- 2770557-14-5(tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)
- 1269050-34-1((1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride)
- 1429417-94-6(3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)
- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)



